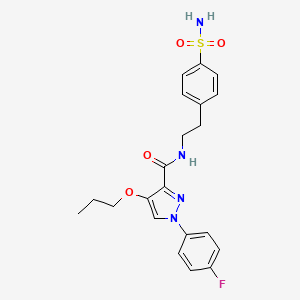

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

Description

1-(4-Fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by:

- A 4-fluorophenyl group at the pyrazole N1-position, enhancing aromatic interactions and metabolic stability.

- A 4-propoxy substituent at the pyrazole C4-position, which increases lipophilicity and may influence membrane permeability.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O4S/c1-2-13-30-19-14-26(17-7-5-16(22)6-8-17)25-20(19)21(27)24-12-11-15-3-9-18(10-4-15)31(23,28)29/h3-10,14H,2,11-13H2,1H3,(H,24,27)(H2,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFNPYHWYTUKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

Attachment of the Propoxy Group: The propoxy group is typically introduced through an alkylation reaction, where the pyrazole intermediate reacts with a propyl halide in the presence of a base.

Incorporation of the Sulfamoylphenethyl Group: This step involves the reaction of the pyrazole intermediate with a sulfamoylphenethyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Features and Substituent Effects

The following table compares the target compound with key analogs from the evidence:

Key Observations:

- Sulfonamide vs. Sulfonyl Groups: The target compound’s 4-sulfamoylphenethyl group (R-SO2-NH2) differs from analogs like 4h (4-aminosulfonylphenyl) and 17 (4-fluorobenzenesulfonyl). Sulfamoyl groups enhance hydrogen bonding and are common in carbonic anhydrase inhibitors, while sulfonyl groups may improve solubility .

- Propoxy vs.

- Phenethyl vs. Aromatic Amines : The phenethyl linker in the target compound may confer conformational flexibility, unlike rigid analogs like 12 (4,5-dihydro pyrazole) .

Biological Activity

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C_{20}H_{23}F N_{4}O_{4}S

- IUPAC Name : this compound

Research indicates that this compound acts as a modulator of specific biological pathways, particularly through the inhibition of key enzymes and receptors involved in inflammatory processes. It has been identified as a potential inhibitor of the NLRP3 inflammasome , which plays a crucial role in the immune response and has been implicated in various diseases, including neurodegenerative disorders and autoimmune diseases .

In vitro Studies

In vitro evaluations have demonstrated that the compound exhibits significant inhibitory activity against various inflammatory markers. Notably, it was shown to reduce the production of interleukin-1 beta (IL-1β) in macrophage cell lines treated with lipopolysaccharides (LPS) and flagellin, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the sulfonamide moiety and the fluorophenyl group significantly affect the compound's potency. For instance, replacing the 4-fluoro group with other substituents resulted in varied inhibitory effects on NLRP3 activity, suggesting that this part of the molecule is critical for maintaining biological activity .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study focused on the inhibition of the NLRP3 inflammasome demonstrated that this compound significantly reduced IL-1β levels in a dose-dependent manner. The IC50 value was determined to be approximately 29.1 µM, showcasing its potential for therapeutic application in conditions characterized by inflammasome activation .

Case Study 2: Anti-Cancer Potential

Another investigation assessed the compound's anti-cancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Results indicated that it displayed moderate cytotoxicity against breast cancer cells, with an IC50 value of 45 µM. This suggests that further optimization could enhance its efficacy as an anti-cancer agent .

Comparative Analysis

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | NLRP3 Inflammasome | 29.1 | Inhibition of IL-1β production |

| Compound B | Breast Cancer Cells | 45.0 | Cytotoxicity via apoptosis |

| Compound C | MAO-B | 0.78 | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.